1-萘甲醛,2-氟-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

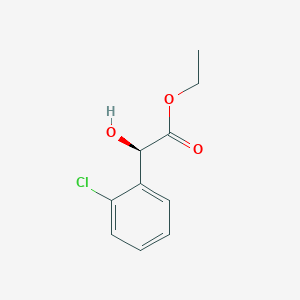

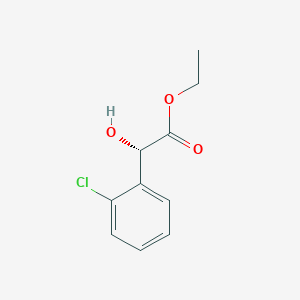

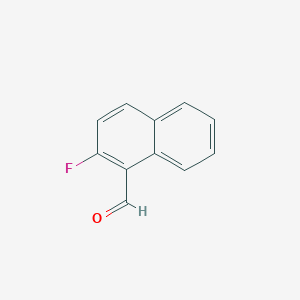

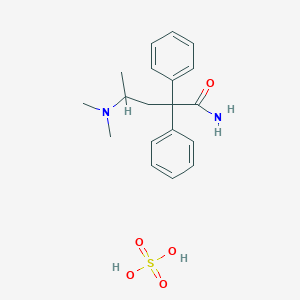

1-Naphthalenecarboxaldehyde, 2-fluoro-, is a fluorinated derivative of naphthalenecarboxaldehyde. It is an important intermediate in organic synthesis, offering unique properties due to the presence of the fluorine atom. This compound finds applications in the synthesis of complex molecules, including materials with photophysical properties and in supramolecular chemistry for molecular recognition.

Synthesis Analysis

The synthesis of fluorinated naphthalene derivatives can involve various strategies, including the use of benzothiazolyl fluoromethyl sulfones or a Diels-Alder reaction followed by palladium-catalyzed cross-coupling reactions to introduce the fluorine atom or functional groups at specific positions on the naphthalene ring (Mandal et al., 2012). An efficient method for the synthesis of naphthalene derivatives via Fe(III)-catalyzed benzannulation has also been developed, demonstrating the versatility of synthetic approaches available for modifying the naphthalene core (Zhu et al., 2013).

Molecular Structure Analysis

The molecular structure of fluorinated naphthalenecarboxaldehydes is characterized by the presence of a fluorine atom that significantly affects the electronic properties of the molecule. Crystal and molecular structure analyses have been performed, revealing insights into the bonding, geometry, and potential reactivity of these compounds (Fernández-G et al., 1994).

Chemical Reactions and Properties

Fluorinated naphthalene derivatives exhibit unique reactivity due to the electron-withdrawing effect of the fluorine atom. They participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, influenced by the fluorine's presence. The fluorine atom also enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent reaction processes (Ruzziconi et al., 2010).

Physical Properties Analysis

The physical properties of 1-Naphthalenecarboxaldehyde, 2-fluoro-, such as solubility, melting point, and boiling point, are crucial for its application in organic synthesis. The fluorine atom's presence affects these properties, often enhancing the compound's stability and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 1-Naphthalenecarboxaldehyde, 2-fluoro- include its reactivity towards nucleophiles, electrophiles, and its participation in cycloaddition reactions. The fluorine atom impacts its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its utility in forming supramolecular structures and as a building block in polymer synthesis highlights its importance in materials science and engineering (Zhang et al., 2006).

科学研究应用

杂环萘二酰亚胺:扩大药用应用

萘二酰亚胺化合物具有萘骨架,由于能够通过非共价键与生物分子相互作用,在药用应用中表现出广泛的潜力。这种相互作用范围包括 DNA、酶和受体,使得萘二酰亚胺,包括 1-萘甲醛,2-氟-衍生物,有望用于抗癌、抗菌、抗真菌、抗病毒、抗炎和抗抑郁应用。它们在临床试验中的应用以及诊断剂和细胞成像剂的开发突出了它们在药物化学中不断扩大的作用 (龚等人,2016)。

环境影响和监测

萘是一种核心结构,广泛存在于 1-萘甲醛,2-氟-化合物中,其在环境中的普遍存在促使人们对其来源和影响进行研究。研究强调需要更好地表征萘在环境中的存在,特别是在室内和室外空气中,以了解暴露水平和潜在的健康风险。这种理解对于环境卫生专业人员至关重要,他们需要制定风险缓解策略,以应对通过各种来源(包括室内使用)接触萘的人群 (贾和巴特曼,2010)。

分析和环境化学

对萘及其衍生物(包括 1-萘甲醛,2-氟-)的研究重点是了解它们在环境中的行为和归宿。多环芳烃(PAH)的微生物生物降解(萘属于多环芳烃)是受 PAH 污染场地生态恢复的重要机制。了解萘衍生物的微生物分解代谢可以为受污染环境的生物修复策略提供信息 (彭等人,2008)。

安全和危害

The safety data sheet for 1-Naphthalenecarboxaldehyde, 2-fluoro- is not readily available in the literature. However, it is important to handle all chemical substances with appropriate safety measures.

未来方向

The future directions of research and applications involving 1-Naphthalenecarboxaldehyde, 2-fluoro- are not explicitly provided in the search results. However, given the interest in fluorinated compounds in various fields, it is likely that further research and development will continue2.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

2-fluoronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQUMJGYGHQFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-naphthalenecarboxaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)